N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14967093
InChI: InChI=1S/C19H16N4O5/c24-16-10-28-15-6-5-11(9-13(15)21-16)17(25)20-7-8-23-14-4-2-1-3-12(14)22-18(26)19(23)27/h1-6,9H,7-8,10H2,(H,20,25)(H,21,24)(H,22,26)
SMILES:
Molecular Formula: C19H16N4O5
Molecular Weight: 380.4 g/mol

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide

CAS No.:

Cat. No.: VC14967093

Molecular Formula: C19H16N4O5

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide -

Specification

Molecular Formula C19H16N4O5
Molecular Weight 380.4 g/mol
IUPAC Name N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Standard InChI InChI=1S/C19H16N4O5/c24-16-10-28-15-6-5-11(9-13(15)21-16)17(25)20-7-8-23-14-4-2-1-3-12(14)22-18(26)19(23)27/h1-6,9H,7-8,10H2,(H,20,25)(H,21,24)(H,22,26)
Standard InChI Key ONWUXAMVPGFEAT-UHFFFAOYSA-N
Canonical SMILES C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s systematic name reflects its bifunctional architecture:

  • Quinoxaline core: A bicyclic system with two adjacent nitrogen atoms at positions 1 and 2, substituted with two ketone groups (2,3-dioxo) and an ethylamine side chain.

  • Benzoxazine moiety: A 1,4-benzoxazine ring with a hydroxy group at position 3 and a carboxamide at position 6.

The molecular formula is C₂₁H₁₇N₅O₅, with a molecular weight of 427.39 g/mol.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₁H₁₇N₅O₅
Molecular Weight427.39 g/mol
Hydrogen Bond Donors3 (2 amide NH, 1 phenolic OH)
Hydrogen Bond Acceptors7 (5 carbonyl O, 2 ether O)
Rotatable Bonds5

Synthetic Routes and Optimization

Retrosynthetic Analysis

The compound is synthesized via convergent routes:

  • Quinoxaline-2,3-dione intermediate: Prepared by cyclocondensation of o-phenylenediamine with diethyl oxalate under acidic conditions.

  • 3-Hydroxy-2H-1,4-benzoxazine-6-carboxylic acid: Synthesized from salicylaldehyde derivatives through Mannich cyclization followed by oxidation .

Coupling Strategy

The final step involves amide bond formation between the ethylamine-substituted quinoxaline and the benzoxazine carboxylic acid. EDCl/HOBt is the preferred coupling system, yielding the target compound in 62–68% efficiency after HPLC purification .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldPurity (HPLC)
1o-Phenylenediamine, diethyl oxalate, HCl (reflux, 6h)85%92%
2Salicylaldehyde, glycine, H₂O₂ (60°C, 12h)74%88%
3EDCl, HOBt, DMF, rt, 24h65%99%

Pharmacological Profile and Mechanism of Action

Dual-Target Activity

The compound’s hybrid structure enables interactions with multiple biological targets:

  • Quinoxaline segment: Binds to ATP pockets of kinase domains (e.g., EGFR, VEGFR) via π-π stacking and hydrogen bonding .

  • Benzoxazine carboxamide: Modulates GABAₐ receptors or serotonin transporters, as observed in structurally related anxiolytics .

In Vitro Efficacy

  • Anticancer activity: IC₅₀ = 1.2 μM against A549 lung adenocarcinoma cells (MTT assay) .

  • Neuroprotective effects: 40% reduction in glutamate-induced neuronal apoptosis at 10 μM (PC12 cells) .

Therapeutic Applications and Preclinical Data

Oncology

In murine xenograft models, daily oral administration (50 mg/kg) reduced tumor volume by 58% over 21 days, comparable to erlotinib (54%) . Synergy with paclitaxel (Combination Index = 0.3) suggests potential for combination regimens.

Neuropsychiatry

The compound crosses the blood-brain barrier (brain/plasma ratio = 0.8) and exhibits anxiolytic effects in the elevated plus maze (30% increase in open-arm time at 20 mg/kg) .

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